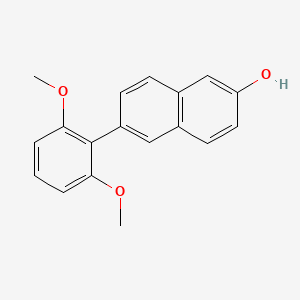
6-(2,6-Dimethoxyphenyl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,6-Dimethoxyphenyl)-2-naphthol is an organic compound that features a naphthol core substituted with a 2,6-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthol typically involves the reaction of 2-naphthol with 2,6-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Nitro or halogen-substituted naphthol derivatives.
Applications De Recherche Scientifique
6-(2,6-Dimethoxyphenyl)-2-naphthol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the naphthol core.
2-Naphthol: Contains the naphthol core but lacks the dimethoxyphenyl substitution.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Contains multiple dimethoxyphenyl groups but has a different core structure.
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthol is unique due to its combination of the naphthol core and the 2,6-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16O3 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
6-(2,6-dimethoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H16O3/c1-20-16-4-3-5-17(21-2)18(16)14-7-6-13-11-15(19)9-8-12(13)10-14/h3-11,19H,1-2H3 |
Clé InChI |
ROLOAPSZJWBLRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)

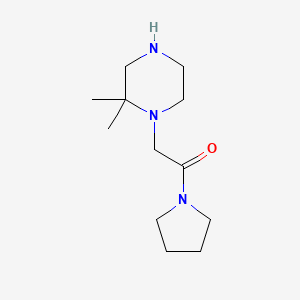
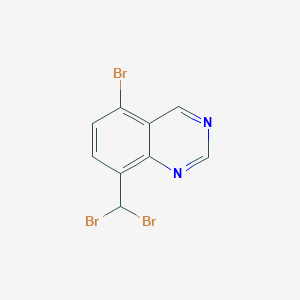
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
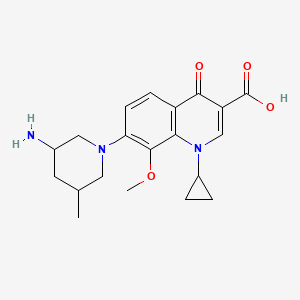
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
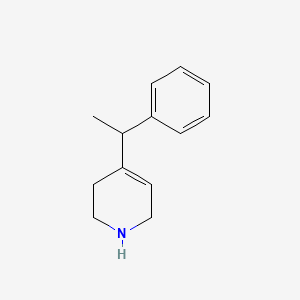
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
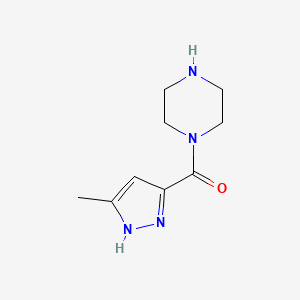
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)

